(((1-Ethynylcyclobutyl)methoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a methoxy group and an ethynylcyclobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts, such as Lewis acids, and specific temperature and pressure conditions to facilitate the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation using halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution, the compound’s benzene ring can interact with electrophiles to form intermediates that lead to substituted products . The specific pathways and molecular targets depend on the nature of the reactions and the functional groups involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anisole (methoxybenzene): Similar in structure but lacks the ethynylcyclobutyl group.
Ethynylbenzene: Contains an ethynyl group but lacks the methoxy and cyclobutyl groups.
Methoxytoluene: Similar methoxy substitution but with a methyl group instead of ethynylcyclobutyl
Uniqueness
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene is unique due to the presence of both the ethynylcyclobutyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H16O |
---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
(1-ethynylcyclobutyl)methoxymethylbenzene |
InChI |
InChI=1S/C14H16O/c1-2-14(9-6-10-14)12-15-11-13-7-4-3-5-8-13/h1,3-5,7-8H,6,9-12H2 |
InChI-Schlüssel |
MGQFKEIWFKCTOI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCC1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.